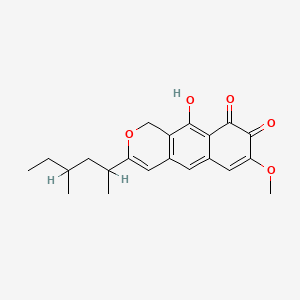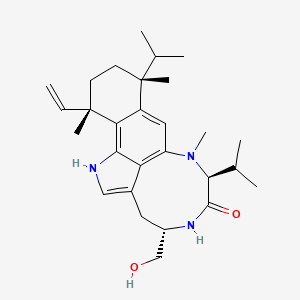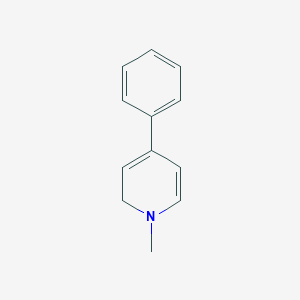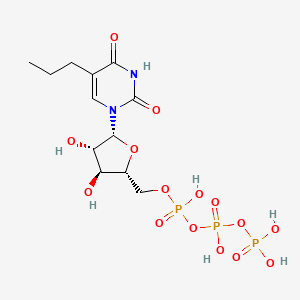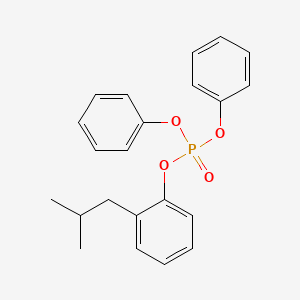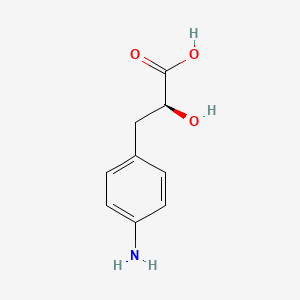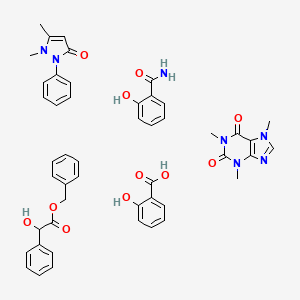
10-Hydroxy-undeca-2,4,6,8-tetraynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Hydroxy-undeca-2,4,6,8-tetraynamide is a natural product found in Mycena viridimarginata with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymerization
10-Hydroxy-undeca-2,4,6,8-tetraynamide has been explored in the context of polymer synthesis. Notably, it's utilized in emulsion polymerization processes and the synthesis of nano-networks. For instance, the emulsion copolymerization of 2-hydroxyethyl methacrylate with 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]-undecane, an acetal-type crosslinking agent comonomer, has been studied. The process involves analyzing aspects such as conversion, polymerization rate, particle size, and zeta potential. The resultant copolymers are highlighted for their potential as biomaterials due to their structural characteristics, which include the presence of the tetraoxaspiro cycle, rendering them suitable for drug delivery system applications (Nita, Chiriac, & Nistor, 2011). Additionally, a nano-network with dual temperature and pH responsiveness based on copolymers of 2-hydroxyethyl methacrylate with 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]-undecane has been synthesized. The copolymers exhibit sensitivity that is evidenced by variations in the hydrodynamic radius and zeta potential of polymeric particles in relation to pH (Chiriac, Nita, & Nistor, 2011).
Chemical Modification and Material Properties
Research also delves into chemical modification techniques to enhance material properties. For instance, poly(3-hydroxy undec-10-enoate) synthesized by feeding Pseudomonas oleovarans with 10-undecenoic acid has shown nearly 100% hydroxylation of double bonds via the hydroboration–oxidation reaction. Such modifications significantly influence material characteristics like molecular weight and decomposition temperatures, broadening the potential applications of these materials (Eroglu, Hazer, Ozturk, & Caykara, 2005).
Biodegradable Material Synthesis
The compound's potential in creating biodegradable materials is evident. Notably, the synthesis of cationic poly(beta-hydroxyalkanoates) with functionalities such as tertiary amine groups at physiological pH suggests applications in biodegradable nucleic acid delivery systems (Sparks & Scholz, 2008).
Eigenschaften
CAS-Nummer |
83475-37-0 |
|---|---|
Produktname |
10-Hydroxy-undeca-2,4,6,8-tetraynamide |
Molekularformel |
C11H7NO2 |
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
10-hydroxyundeca-2,4,6,8-tetraynamide |
InChI |
InChI=1S/C11H7NO2/c1-10(13)8-6-4-2-3-5-7-9-11(12)14/h10,13H,1H3,(H2,12,14) |
InChI-Schlüssel |
MGQYNHBGKXGGRA-UHFFFAOYSA-N |
SMILES |
CC(C#CC#CC#CC#CC(=O)N)O |
Kanonische SMILES |
CC(C#CC#CC#CC#CC(=O)N)O |
Synonyme |
10-hydroxy-undeca-2,4,6,8-tetraynamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



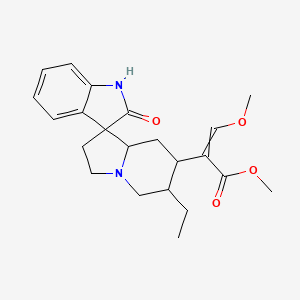
![2-(9-Ethyl-6-indolo[3,2-b]quinoxalinyl)acetic acid methyl ester](/img/structure/B1210817.png)
![3-Amino-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1210819.png)


